molecular formula C8H7BrFNO2 B8014074 5-Bromo-2-fluoro-N-methoxybenzamide

5-Bromo-2-fluoro-N-methoxybenzamide

Cat. No.: B8014074
M. Wt: 248.05 g/mol
InChI Key: JJZUHIFIYLYGCA-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-methoxybenzamide is a chemical building block designed for research applications in medicinal chemistry and drug discovery. Compounds within this class of substituted benzamides are frequently employed as key intermediates in the synthesis of more complex, biologically active molecules . The presence of both bromo and fluoro substituents on the aromatic ring, combined with the N-methoxyamide group, provides distinct reactivity for further structural elaboration through various cross-coupling and functional group transformation reactions. Research Applications and Value: The primary research value of this compound lies in its role as a synthetic intermediate. Substituted benzamides are a common pharmacophore in drug discovery, and the specific pattern of halogenation on this scaffold makes it a versatile precursor. For instance, the bromo group can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce diverse aryl or heteroaryl groups . Simultaneously, the fluorine atom can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability, or serve as a leaving group in nucleophilic aromatic substitution. The N-methoxy-N-methylamide (Weinreb amide) group is particularly valuable for controlling reactions with organometallic reagents, typically yielding ketones rather than over-addition products. While the specific biological activity of this compound has not been reported, structurally similar benzamide compounds have demonstrated significant research utility. Related analogues have been investigated as potent inhibitors of various kinases and have shown in vitro antiproliferative activity . This suggests that researchers may utilize this compound as a core structure for developing novel therapeutic agents targeting enzymes or cellular proliferation pathways. Handling and Usage: This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment using proper personal protective equipment (PPE).

Properties

IUPAC Name

5-bromo-2-fluoro-N-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZUHIFIYLYGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N-methoxybenzamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Amidation: The final step involves the formation of the amide bond by reacting the substituted benzoyl chloride with methoxyamine (NH2OCH3) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.

Scientific Research Applications

5-Bromo-2-fluoro-N-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-Bromo-4-fluoro-2-methoxybenzoic acid (CAS: 95383-26-9) :

    • Similarity: 88% (structural) .
    • Differences: Replaces the amide group with a carboxylic acid and shifts the fluorine to position 3. The carboxylic acid enhances acidity (pKa ~2.5) compared to the amide (pKa ~10–12), altering solubility and reactivity .
  • 2-Bromo-5-methoxy-N,N-dimethylbenzamide (CAS: 212908-12-8) :

    • Similarity: Lower due to bromine at position 2 and dimethylamide substitution.
    • Impact: The N,N-dimethyl group eliminates hydrogen-bonding capacity, reducing interactions with biological targets like enzymes. This compound exhibits lower aqueous solubility (<0.1 mg/mL) than the target compound .

Functional Group Modifications

  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS: 1193162-25-2) :

    • Similarity: 95% (ester vs. amide) .
    • Key Difference: The ester group increases susceptibility to hydrolysis under acidic/basic conditions, whereas the amide in the target compound offers greater stability .
  • 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (CAS: 4093-35-0): Similarity: Amino and diethylaminoethyl substitutions introduce basicity (pKa ~8–9). Application: The diethylaminoethyl group enhances membrane permeability, making this analogue more suited for CNS-targeting drug candidates .

Heterocyclic and Complex Derivatives

  • N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide (CAS: 313402-13-0): Molecular Weight: 457.7 g/mol (vs. 283.1 g/mol for the target compound). However, the increased molecular weight reduces bioavailability .
  • 5-Bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS: 393569-15-8) :

    • Structural Complexity: Incorporates a thiadiazole-thioether moiety.
    • Biological Relevance: The thiadiazole group is associated with antimicrobial activity, but the added bulk may limit metabolic stability .

Key Findings from Research

  • Electronic Effects : Fluorine at position 2 (target compound) enhances electrophilicity compared to position 4 (CAS: 95383-26-9), improving interactions with nucleophilic residues in enzymes .
  • Amide vs. Ester : The amide group in the target compound provides metabolic stability over esters, which are prone to hydrolysis .
  • Heterocyclic Additions : While heterocycles (e.g., thiadiazole, benzoxazole) improve target affinity, they often reduce solubility and oral bioavailability .

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